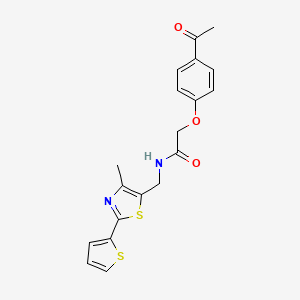
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide, also known as AMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based compounds and has been shown to exhibit various biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-acetylphenol, which is synthesized from phenol via acetylation. The second intermediate is 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde, which is synthesized from 2-aminothiophenol and 4-methyl-2-bromothiazole via a condensation reaction. The two intermediates are then coupled via an amide bond formation reaction to form the final product.
Starting Materials
Phenol, Acetic anhydride, Sodium acetate, 4-methyl-2-bromothiazole, 2-aminothiophenol, Sodium hydroxide, Acetone, Sulfuric acid, Sodium nitrite, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, Methanol, Diethyl ether, Chloroform, Sodium chloride, Anhydrous magnesium sulfate, Triethylamine, N,N-Dimethylformamide, N,N-Dimethylacetamide, N,N-Dimethylamino pyridine, Ethyl chloroformate, N,N'-Dicyclohexylcarbodiimide
Reaction
Synthesis of 4-acetylphenol: Phenol is reacted with acetic anhydride and sodium acetate in the presence of sulfuric acid to yield 4-acetylphenol., Synthesis of 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde: 2-aminothiophenol is reacted with 4-methyl-2-bromothiazole in the presence of sodium hydroxide and acetone to yield 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde., Coupling of intermediates: 4-acetylphenol and 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde are coupled via an amide bond formation reaction in the presence of N,N-dimethylformamide, N,N-dimethylacetamide, N,N-dimethylamino pyridine, ethyl chloroformate, and N,N'-dicyclohexylcarbodiimide to yield the final product, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide.
Scientific Research Applications
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is not well understood. However, it has been suggested that 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide may exert its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical And Physiological Effects
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities using well-established synthesis methods. In addition, 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well-characterized. However, there are also some limitations associated with the use of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide in lab experiments. For example, the mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is not well understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research related to 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide. One potential direction is to further investigate the mechanism of action of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide. This could involve identifying the specific enzymes and proteins that are targeted by 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide and elucidating the molecular mechanisms by which 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide exerts its biological effects. Another potential direction is to investigate the potential therapeutic applications of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide in the treatment of Alzheimer's disease and Parkinson's disease. This could involve conducting preclinical studies to evaluate the efficacy and safety of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide in animal models of these diseases. Finally, future research could also focus on developing new derivatives of 2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide that exhibit improved biological activities and pharmacokinetic properties.
properties
IUPAC Name |
2-(4-acetylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-17(26-19(21-12)16-4-3-9-25-16)10-20-18(23)11-24-15-7-5-14(6-8-15)13(2)22/h3-9H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKGWBSBSJMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-aminospiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate](/img/structure/B2909771.png)
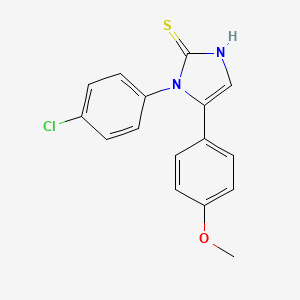
![N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2909775.png)
![N-(2,3-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2909778.png)
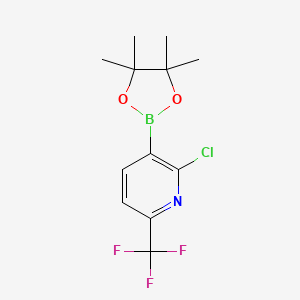
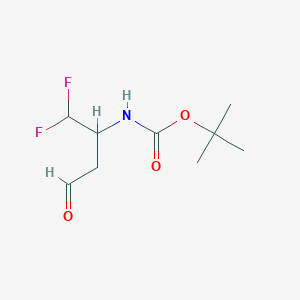
![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)
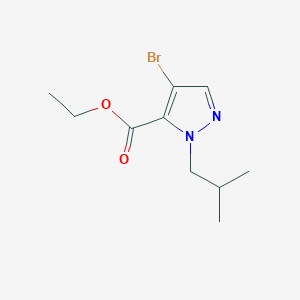
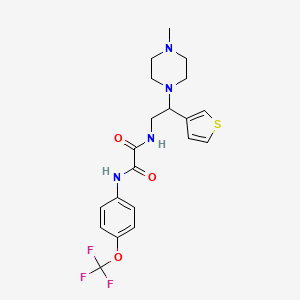
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)
![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2909790.png)
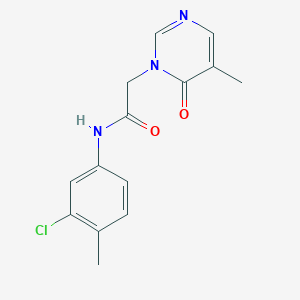
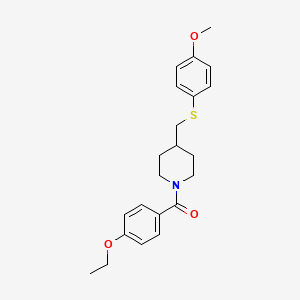
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)